molecular formula C7H10F2O2 B2467060 (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 2287247-58-7

(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B2467060
CAS No.: 2287247-58-7
M. Wt: 164.152
InChI Key: WYYCRGGVHHJTTI-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a difluoromethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents under specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been employed to introduce functional groups into organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while substitution reactions involving the difluoromethyl group can produce a variety of substituted cyclopropane derivatives .

Scientific Research Applications

(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-(Trifluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (1R,3S)-3-(Methyl)-2,2-dimethylcyclopropane-1-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties.

Properties

IUPAC Name

(1R,3S)-3-(difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-7(2)3(5(8)9)4(7)6(10)11/h3-5H,1-2H3,(H,10,11)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYCRGGVHHJTTI-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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